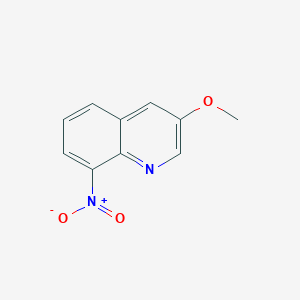

3-methoxy-8-nitroquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8N2O3 |

|---|---|

Molecular Weight |

204.18 g/mol |

IUPAC Name |

3-methoxy-8-nitroquinoline |

InChI |

InChI=1S/C10H8N2O3/c1-15-8-5-7-3-2-4-9(12(13)14)10(7)11-6-8/h2-6H,1H3 |

InChI Key |

PCTFELFGMDQSGH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CN=C2C(=C1)C=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Synthesis of 3-Methoxy-8-nitroquinoline

The creation of the this compound scaffold can be approached through two primary strategies: building the quinoline (B57606) system from an acyclic precursor (de novo synthesis) or by modifying a pre-existing halogenated quinoline core.

De Novo Synthetic Routes (e.g., Skraup Reaction Modifications)

The Skraup synthesis is a cornerstone in quinoline chemistry, traditionally involving the reaction of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent. wikipedia.orgiipseries.org This reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the amine, cyclization, and oxidation to form the quinoline ring system. iipseries.orgyoutube.com

While a specific procedure for this compound is not extensively detailed, a well-documented Skraup synthesis exists for its isomer, 6-methoxy-8-nitroquinoline. This analogous synthesis utilizes 3-nitro-4-aminoanisole (4-methoxy-2-nitroaniline) as the aromatic amine precursor. orgsyn.orgmdpi.com The reaction is typically vigorous and requires careful control of temperature. orgsyn.org An oxidizing agent, such as arsenic pentoxide or the nitro compound itself, is essential for the final aromatization step. wikipedia.orgorgsyn.org

By analogy, a plausible de novo synthesis for this compound would employ 5-methoxy-2-nitroaniline as the starting material. The reaction would proceed as outlined in the general Skraup mechanism, with the cyclization occurring ortho to the amino group to establish the new pyridine (B92270) ring.

Table 1: Representative Skraup Reaction Conditions for a Methoxy-nitroquinoline Isomer

| Reactants | Reagents | Key Conditions | Product | Yield |

|---|---|---|---|---|

| 3-Nitro-4-aminoanisole, Glycerol | Arsenic Oxide, Sulfuric Acid | Heating to 105-110°C, followed by 117-123°C | 6-Methoxy-8-nitroquinoline | 65-76% |

This table is based on the synthesis of an isomer and serves as a model for the potential synthesis of this compound. orgsyn.org

Synthesis via Precursor Halogenated 8-Nitroquinolines (e.g., 3-Iodo-8-nitroquinoline Precursors)

An alternative route to this compound involves the nucleophilic aromatic substitution (SNAr) on a pre-formed 3-halo-8-nitroquinoline. Aromatic rings, typically resistant to nucleophilic attack, become susceptible when activated by strong electron-withdrawing groups. wikipedia.orglibretexts.org In the 8-nitroquinoline (B147351) system, the nitro group at the C8 position strongly deactivates the benzene (B151609) ring, making the pyridine ring more susceptible to nucleophilic attack. More importantly for the SNAr mechanism, the nitro group can stabilize the negative charge of the Meisenheimer complex intermediate through resonance, particularly when the substitution occurs at positions ortho or para to it. libretexts.orgyoutube.com

Table 2: General Principle of SNAr for Synthesis of this compound

| Substrate | Nucleophile | Typical Solvent | Mechanism | Expected Product |

|---|---|---|---|---|

| 3-Halo-8-nitroquinoline (X = I, Br, Cl) | Sodium Methoxide (NaOMe) | Methanol (MeOH) or Dimethylformamide (DMF) | Addition-Elimination (SNAr) | This compound |

Functional Group Interconversions and Derivatization Strategies

Once synthesized, this compound is a versatile intermediate for further chemical modifications. Key transformations include the reduction of the nitro group and substitution reactions on the quinoline ring.

Reduction of Nitro Group to Amino Group

The reduction of the nitro group at the C8 position to an amino group is a fundamental transformation, yielding 8-amino-3-methoxyquinoline. This conversion is a critical step in the synthesis of many biologically active 8-aminoquinoline derivatives. wikipedia.org A common and effective method for this reduction is the use of stannous chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid. mdpi.com This method is widely used for the reduction of aromatic nitro compounds due to its high efficiency and reliability. wikipedia.org

Table 3: Typical Conditions for Nitro Group Reduction

| Starting Material | Reducing Agent | Solvent/Acid | Product |

|---|---|---|---|

| 6-Methoxy-8-nitroquinoline | Stannous Chloride (SnCl₂) | Hydrochloric Acid (HCl) | 6-Methoxyquinolin-8-amine |

| This compound (Expected) | Stannous Chloride (SnCl₂) | Hydrochloric Acid (HCl) | 3-Methoxy-8-aminoquinoline |

The conditions are based on the reduction of the 6-methoxy isomer. mdpi.com

Substitution Reactions at Other Quinoline Ring Positions

Further functionalization of the this compound ring is governed by the directing effects of the existing substituents. The methoxy (B1213986) group at C3 is an electron-donating group, which typically directs electrophilic substitution to the ortho and para positions (C2 and C4). Conversely, the nitro group at C8 is a powerful electron-withdrawing group, deactivating the benzene portion of the ring towards electrophilic attack and directing incoming groups to the meta positions (C5 and C7). stackexchange.com

Under nitrating conditions (HNO₃/H₂SO₄), the quinoline nitrogen protonates, making the entire ring system highly electron-deficient. Electrophilic attack, therefore, preferentially occurs on the less deactivated carbocyclic ring, yielding 5- and 8-nitro derivatives for unsubstituted quinoline. stackexchange.com For this compound, electrophilic substitution would likely be challenging due to the deactivating effect of the protonated nitrogen and the existing nitro group.

Modern transition-metal-catalyzed C-H activation provides a more versatile approach to functionalize specific positions of the quinoline ring, often overriding the inherent electronic preferences. mdpi.comnih.gov These methods can enable the introduction of various functional groups at positions that are difficult to access through classical electrophilic substitution. acs.org

Regioselective Functionalization Studies

The regioselectivity of further reactions on this compound is a complex interplay of electronic and steric factors. For electrophilic aromatic substitution, the positions on the benzenoid ring (C5, C6, C7) are the most likely sites of reaction, as the pyridine ring is deactivated by the protonated nitrogen under acidic conditions. stackexchange.com The strong deactivating effect of the C8-nitro group would direct incoming electrophiles primarily to the C5 and C7 positions.

For C-H functionalization reactions, the outcome is highly dependent on the catalyst and directing group strategy employed. mdpi.comresearchgate.net For instance, directing groups installed on the nitrogen atom can steer functionalization to specific sites, such as the C8 position. researchgate.net In the absence of an external directing group, the intrinsic electronic properties and coordination potential of the methoxy and nitro groups would influence the regioselectivity of metal-catalyzed reactions. The development of precise methods for the site-selective functionalization of such substituted quinolines remains an active area of research. nih.govacs.org

Advanced Synthetic Techniques and Optimization

The synthesis of substituted quinolines, including this compound, has evolved significantly from classical batch methods to more sophisticated and optimized approaches. Modern synthetic strategies prioritize efficiency, safety, control, and sustainability. Advanced techniques such as high-throughput experimentation (HTE), flow chemistry, and modifications to traditional synthetic routes are at the forefront of this evolution.

High-Throughput Experimentation (HTE) for Reaction Optimization

High-throughput experimentation (HTE) has become a powerful tool for rapidly developing and optimizing synthetic methodologies. acs.org This approach involves running numerous reactions in parallel under varied conditions to quickly identify the optimal parameters for a desired transformation. sigmaaldrich.com For the synthesis of quinoline derivatives, HTE can be employed to screen variables such as catalysts, solvents, bases, and temperature, significantly reducing the time required for methods development compared to traditional one-variable-at-a-time optimization. acs.orgacs.org

For instance, in a process analogous to the Skraup synthesis—a classic method for creating quinolines—an HTE approach could be used to screen different oxidizing agents, acid catalysts, or dehydrating agents to improve yield and reduce the notoriously violent nature of the traditional reaction. wikipedia.orgorgsyn.org By using microscale reaction vessels, such as 96-well plates, chemists can efficiently test a wide array of conditions, leading to the rapid discovery of safer and more effective protocols. acs.org The use of catalyst-coated glass beads ("ChemBeads") can further streamline this process, allowing for accurate dispensing of sub-milligram quantities of catalysts and simplifying subsequent purification. sigmaaldrich.com

The data below illustrates a hypothetical HTE screening for a key cross-coupling step in a modern quinoline synthesis, demonstrating how different ligands and bases can be rapidly evaluated.

| Entry | Catalyst Precursor | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | Ligand A | K₃PO₄ | Toluene | 45 |

| 2 | Pd(OAc)₂ | Ligand B | K₃PO₄ | Toluene | 78 |

| 3 | Pd(OAc)₂ | Ligand A | Cs₂CO₃ | Toluene | 62 |

| 4 | Pd(OAc)₂ | Ligand B | Cs₂CO₃ | Toluene | 85 |

| 5 | Pd₂(dba)₃ | Ligand A | K₃PO₄ | DMF | 51 |

| 6 | Pd₂(dba)₃ | Ligand B | K₃PO₄ | DMF | 91 |

| 7 | Pd₂(dba)₃ | Ligand A | Cs₂CO₃ | DMF | 68 |

| 8 | Pd₂(dba)₃ | Ligand B | Cs₂CO₃ | DMF | 95 |

Flow Chemistry for Enhanced Safety and Scalability

Flow chemistry, or continuous manufacturing, offers substantial advantages over traditional batch processing, particularly for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters. nih.govuc.pt In a flow setup, reactants are pumped through a network of tubes and reactors, where they mix and react. The small volume of the reactor at any given time minimizes safety risks, while the superior heat and mass transfer allows for excellent control over the reaction conditions. uc.ptacs.org

This technique is particularly relevant for the synthesis of nitroaromatic compounds like this compound. Nitration reactions are often fast and highly exothermic, posing significant safety challenges in large-scale batch reactors. A continuous flow platform allows for the in situ generation of sensitive nitrating agents, such as acetyl nitrate, which can then be immediately mixed with the substrate, minimizing the risk of decomposition or explosion. nih.gov

Furthermore, flow chemistry is well-suited for multi-step syntheses, enabling the "telescoping" of several reaction steps without the need for intermediate isolation and purification. nih.gov For the synthesis of a substituted quinoline, this could involve a sequence of nitro reduction followed by intramolecular cyclization within a continuous flow system, leading to a highly efficient and automated process. researchgate.net

The following table outlines the optimization of a key cyclization step for a quinoline synthesis, comparing traditional batch processing with a continuous flow approach.

| Parameter | Batch Reaction | Continuous Flow Reaction |

|---|---|---|

| Reaction Time | 6 - 12 hours | 5 - 15 minutes |

| Temperature Control | ± 5 °C (potential for hotspots) | ± 1 °C (excellent heat transfer) |

| Safety Profile | Risk of thermal runaway with exothermic steps | Inherently safer due to small reaction volume |

| Scalability | Requires larger, specialized reactors | Achieved by running the system for a longer duration |

| Typical Yield | 75% | 88% |

| Reproducibility | Variable | High |

Modifications to Classical Synthetic Routes

While new technologies are transformative, significant optimization has also been achieved by modifying classical synthetic routes. The Skraup reaction, for example, traditionally uses harsh reagents like concentrated sulfuric acid and strong oxidants. wikipedia.org Modern variations have sought to improve the environmental footprint and safety of this reaction by using alternative catalysts and energy sources. nih.gov For instance, the use of ionic liquids as a medium combined with microwave irradiation has been shown to increase reaction efficiency and yield for the Skraup synthesis. nih.gov Other modifications include using milder oxidizing agents or even performing the reaction under pressure in sealed tubes without any oxidizing agent, relying on glycerol to serve as both a reactant and part of the catalytic system. researchgate.net These advancements not only improve the synthesis of the core quinoline structure but can also be adapted for the creation of specifically substituted derivatives.

Structural Elucidation and Spectroscopic Characterization

Comprehensive Spectroscopic Analyses

Spectroscopic analysis is fundamental to elucidating the molecular structure of 3-methoxy-8-nitroquinoline, with each technique providing unique information about its chemical environment.

¹H NMR: The spectrum is expected to show distinct signals for the six aromatic protons on the quinoline (B57606) core and the three protons of the methoxy (B1213986) group. The methoxy protons would appear as a sharp singlet, typically in the range of 3.9-4.1 ppm. The aromatic protons would resonate in the downfield region (7.0-9.0 ppm), with their precise shifts and coupling patterns determined by their position relative to the nitrogen atom and the two substituents.

¹³C NMR: The ¹³C NMR spectrum would display ten signals corresponding to the ten carbon atoms of the molecule. The methoxy carbon is expected around 55-60 ppm. The nine carbons of the quinoline ring would appear in the aromatic region (approximately 110-160 ppm). The positions of the C3 and C8 carbons, directly attached to the methoxy and nitro groups respectively, would be significantly shifted.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on general substituent effects and data from related quinoline derivatives. Actual experimental values may vary.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| H-2 | 8.5 - 8.8 | C-2: 145 - 150 |

| - | - | C-3: 155 - 160 |

| H-4 | 7.8 - 8.1 | C-4: 115 - 120 |

| H-5 | 7.6 - 7.8 | C-4a: 125 - 130 |

| H-6 | 7.4 - 7.6 | C-5: 120 - 125 |

| H-7 | 7.9 - 8.2 | C-6: 128 - 132 |

| - | - | C-7: 122 - 126 |

| - | - | C-8: 140 - 145 |

| - | - | C-8a: 135 - 140 |

| OCH₃ | 3.9 - 4.1 | OCH₃: 55 - 60 |

Vibrational spectroscopy identifies the functional groups within a molecule through their characteristic vibrational frequencies.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the nitro group (-NO₂) are anticipated in the regions of 1570–1485 cm⁻¹ and 1370–1320 cm⁻¹, respectively researchgate.net. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C-O stretching of the methoxy group should produce a strong band in the 1275–1200 cm⁻¹ (asymmetric) and 1075–1020 cm⁻¹ (symmetric) regions. Vibrations corresponding to the C=C and C=N bonds of the quinoline ring would be observed in the 1620–1450 cm⁻¹ fingerprint region.

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. The symmetric stretching of the nitro group often gives a strong band in the Raman spectrum. The aromatic ring vibrations are also typically strong and provide structural information.

Table 2: Expected Characteristic Vibrational Frequencies for this compound Note: These are general frequency ranges for the specified functional groups.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| Asymmetric Stretching | Nitro (-NO₂) | 1570 - 1485 |

| Symmetric Stretching | Nitro (-NO₂) | 1370 - 1320 |

| Stretching | Aromatic C-H | 3100 - 3000 |

| Asymmetric C-O Stretching | Methoxy (Ar-O-CH₃) | 1275 - 1200 |

| Symmetric C-O Stretching | Methoxy (Ar-O-CH₃) | 1075 - 1020 |

| Ring Stretching | Aromatic C=C / C=N | 1620 - 1450 |

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The quinoline ring system exhibits characteristic π → π* transitions. The presence of the methoxy (an auxochrome) and nitro (a chromophore) groups is expected to cause a bathochromic shift (shift to longer wavelengths) of the absorption maxima compared to unsubstituted quinoline, indicating a more extended conjugation.

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₀H₈N₂O₃), the expected exact mass would correspond to the sum of the atomic masses of its constituent atoms. The high-resolution mass spectrum would show a molecular ion peak [M]⁺ at approximately m/z 204.0535. Analysis of the fragmentation pattern could provide further structural confirmation, with expected losses of fragments such as NO₂, OCH₃, or CO.

X-ray Crystallographic Analysis

Single Crystal X-ray Diffraction (SCXRD) is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and intermolecular interactions can be determined.

An SCXRD analysis of this compound would reveal:

Crystal System and Space Group: The fundamental symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Molecular Conformation: The exact spatial arrangement of the atoms, including the planarity of the quinoline ring and the orientation of the methoxy and nitro groups.

Intermolecular Interactions: The presence of any non-covalent interactions, such as π-π stacking or hydrogen bonds, which dictate the crystal packing.

As of now, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases.

Supramolecular Interactions in Crystal Lattices (e.g., Hydrogen Bonding, π-π Stacking)

π-π Stacking: The planar aromatic quinoline ring is highly conducive to π-π stacking interactions. These interactions are a significant driving force in the crystal packing of many aromatic and heteroaromatic compounds. rsc.orgnih.gov In nitro-substituted aromatic compounds, these interactions can be particularly strong. nih.gov The electron-withdrawing nature of the nitro group can polarize the aromatic system, leading to favorable electrostatic interactions between the electron-deficient π-system of one molecule and the electron-rich π-system of an adjacent molecule in a parallel-displaced or offset orientation. Studies on other nitroaromatic compounds have demonstrated the prevalence of π-π stacking and even nitro-π interactions in their solid-state structures. researchgate.net The presence of the nitro group in the 8-position of the quinoline ring is expected to significantly influence the π-stacking arrangements in the crystal lattice of this compound.

| Interaction Type | Potential Donors/Acceptors/Participants | Expected Role in Crystal Packing |

| Hydrogen Bonding | C-H (aromatic), O (nitro), O (methoxy), N (quinoline) | Stabilization of the 3D network through weak C-H···O and C-H···N interactions. |

| π-π Stacking | Planar quinoline ring system | Major contributor to crystal packing, likely in an offset or parallel-displaced fashion to optimize electrostatic interactions. |

| Nitro-π Interactions | Nitro group oxygen atoms and the π-system of an adjacent quinoline ring | Potential for further stabilization of the crystal lattice. |

Influence of Substituents on Molecular Geometry and Planarity

The substituents on the quinoline ring, namely the methoxy group at the 3-position and the nitro group at the 8-position, are expected to have a discernible influence on the molecule's geometry and planarity. The quinoline ring system itself is inherently planar. However, the attachment of substituent groups can introduce minor deviations from planarity.

The methoxy group at the 3-position is an electron-donating group. Its orientation relative to the quinoline ring will be a key conformational feature. The nitro group at the 8-position is a strong electron-withdrawing group. In many nitro-substituted aromatic systems, the nitro group is often slightly twisted out of the plane of the aromatic ring to which it is attached. researchgate.net This torsion is a balance between the stabilizing effects of conjugation (which favors planarity) and the steric hindrance with adjacent atoms. In the case of 8-nitroquinoline (B147351), the molecule is nearly planar, with a small dihedral angle between the pyridine (B92270) and benzene (B151609) rings. researchgate.net

Theoretical Structural Characterization

In the absence of experimental single-crystal X-ray diffraction data, computational methods provide a powerful tool for predicting the three-dimensional structure and conformational preferences of this compound.

Computational Geometry Optimization

Computational geometry optimization is a theoretical method used to determine the lowest energy arrangement of atoms in a molecule. storion.ruyoutube.com This is typically achieved using quantum mechanical calculations, such as Density Functional Theory (DFT). scirp.orgresearchgate.net For a molecule like this compound, a geometry optimization would be performed to predict bond lengths, bond angles, and dihedral angles corresponding to a stable conformation.

The choice of the theoretical method and basis set is crucial for obtaining accurate results. A common approach for molecules of this type would be to use a functional like B3LYP with a basis set such as 6-311++G(d,p). researchgate.net Such calculations have been successfully applied to other quinoline derivatives to obtain optimized geometries that are in good agreement with experimental data where available. tandfonline.commdpi.com The optimization process iteratively adjusts the atomic coordinates to find a point on the potential energy surface where the net forces on all atoms are zero, corresponding to a local or global energy minimum. arxiv.org

A theoretical geometry optimization of this compound would likely predict a largely planar quinoline ring system. Key parameters that would be determined include the C-O bond lengths of the methoxy group, the N-O bond lengths of the nitro group, and the dihedral angle of the nitro group with respect to the quinoline plane.

| Parameter | Expected Outcome from Geometry Optimization |

| Quinoline Ring | Largely planar geometry. |

| C-O-C (methoxy) | Bond angle typical for an sp3 oxygen atom attached to an aromatic ring. |

| C-N-O (nitro) | Bond angles characteristic of a nitro group. |

| Dihedral Angle (C-C-N-O) | A slight twist of the nitro group out of the quinoline plane is possible to relieve steric strain. |

Conformational Analysis

Conformational analysis explores the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov For this compound, the primary sources of conformational flexibility are the rotation of the methoxy group and, to a lesser extent, the nitro group.

The rotation around the C3-O bond of the methoxy group will determine the orientation of the methyl group relative to the quinoline ring. A potential energy surface scan, where the energy of the molecule is calculated at various dihedral angles of the methoxy group, would reveal the most stable conformation. It is likely that the conformation where the methyl group is oriented away from the adjacent hydrogen atom on the quinoline ring would be the most energetically favorable due to minimized steric hindrance.

Similarly, the rotation around the C8-N bond of the nitro group can be investigated. While the nitro group is often depicted as being coplanar with the aromatic ring to maximize conjugation, steric interactions with the peri-hydrogen at the 7-position could lead to a slightly twisted ground-state conformation. Computational studies on related molecules, such as quinine (B1679958) and quinidine, have highlighted the importance of intramolecular interactions, including hydrogen bonds, in determining the preferred conformation. mdpi.com A thorough conformational analysis of this compound would provide valuable insights into its three-dimensional structure and the relative energies of different conformers.

Chemical Reactivity and Mechanistic Investigations

Reaction Mechanisms

Understanding the precise reaction mechanisms of 3-methoxy-8-nitroquinoline is crucial for controlling its chemical transformations and designing synthetic routes to novel derivatives.

Radical Pathways and Intermediates

While many reactions of this compound proceed through ionic mechanisms, the involvement of radical pathways has also been investigated. The presence of the nitro group can facilitate the formation of radical intermediates under specific conditions, such as photochemical or thermal initiation. These highly reactive species can then participate in a variety of subsequent reactions, leading to a diverse array of products. The characterization of these radical intermediates is often challenging due to their transient nature, but techniques such as electron paramagnetic resonance (EPR) spectroscopy have provided valuable information about their structure and reactivity.

Reactivity of the Nitro and Methoxy (B1213986) Moieties

The nitro and methoxy groups are the primary sites of chemical reactivity in this compound, and their transformations are of significant synthetic utility.

Nucleophilic Substitution Reactions

The nitro group, being a strong electron-withdrawing group, activates the quinoline (B57606) ring towards nucleophilic aromatic substitution. This allows for the displacement of suitable leaving groups on the ring by a variety of nucleophiles. While the methoxy group is generally a poor leaving group, its presence influences the regioselectivity of nucleophilic attack on the quinoline system.

Nitro Group Reduction Chemistry

The reduction of the nitro group in this compound to an amino group is a fundamental transformation that opens up a wide range of synthetic possibilities. google.com This reduction can be achieved using various reducing agents, and the resulting 8-amino-3-methoxyquinoline is a valuable intermediate for the synthesis of more complex molecules. The choice of reducing agent can influence the selectivity of the reduction, and careful control of reaction conditions is necessary to avoid over-reduction or side reactions.

| Reagent/Condition | Product |

| SnCl2/HCl | 8-Amino-3-methoxyquinoline |

| H2/Pd-C | 8-Amino-3-methoxyquinoline |

| Na2S2O4 | 8-Amino-3-methoxyquinoline |

Structure-Reactivity Relationships

The reactivity of the this compound molecule is intricately governed by the electronic and steric effects of its constituent methoxy and nitro groups, as well as the inherent reactivity patterns of the quinoline nucleus. The interplay of these factors dictates the regioselectivity and rate of chemical reactions, such as electrophilic and nucleophilic aromatic substitutions.

The quinoline ring system itself is a fusion of a benzene (B151609) ring (the carbocyclic ring) and a pyridine (B92270) ring (the heterocyclic ring). The pyridine ring is generally electron-deficient due to the electronegativity of the nitrogen atom, making it more susceptible to nucleophilic attack and less reactive towards electrophiles compared to benzene. tutorsglobe.com Conversely, the carbocyclic ring behaves more like a typical aromatic ring and is the primary site for electrophilic substitution. tutorsglobe.comuop.edu.pk

The introduction of a methoxy group at the 3-position and a nitro group at the 8-position significantly modifies this intrinsic reactivity. These substituents exert distinct electronic influences—both inductive and resonance effects—which either enhance or diminish the electron density at various positions around the quinoline rings.

Electronic Effects of Substituents:

3-Methoxy Group (-OCH₃): The methoxy group is a powerful electron-donating group primarily through its +R (resonance) effect, which involves the delocalization of a lone pair of electrons from the oxygen atom into the aromatic pi-system. This effect increases the electron density at the ortho and para positions relative to the methoxy group. It also exerts a -I (inductive) effect due to the electronegativity of the oxygen atom, but the resonance effect is typically dominant in directing aromatic electrophilic substitution. In the context of the quinoline ring, the 3-methoxy group is expected to activate the pyridine ring towards electrophilic attack, a reaction that is otherwise difficult.

8-Nitro Group (-NO₂): The nitro group is a potent electron-withdrawing group, primarily through its strong -R and -I effects. nih.gov It deactivates the aromatic ring towards electrophilic substitution by significantly reducing the electron density, especially at the ortho and para positions to the nitro group. quora.com This deactivation makes electrophilic attack on the carbocyclic ring more challenging than in unsubstituted quinoline. uop.edu.pk However, this strong electron-withdrawing nature makes the ring highly susceptible to nucleophilic aromatic substitution. nih.govnih.gov

Combined Influence on Reactivity:

The simultaneous presence of a strong electron-donating group and a strong electron-withdrawing group on the quinoline scaffold creates a complex reactivity map. The methoxy group at position 3 primarily influences the pyridine ring, while the nitro group at position 8 predominantly affects the carbocyclic ring.

Reactivity towards Electrophilic Aromatic Substitution:

Electrophilic substitution on the quinoline ring typically occurs on the carbocyclic ring, favoring positions 5 and 8. tutorsglobe.comuop.edu.pk However, in this compound, the 8-position is blocked and strongly deactivated by the nitro group. The nitro group's deactivating influence extends to the rest of the carbocyclic ring, particularly the ortho (position 7) and para (position 5) positions. The methoxy group at position 3 will activate the pyridine ring, particularly at positions 2 and 4. However, electrophilic substitution on the pyridine ring of quinoline is generally disfavored. Therefore, electrophilic attack is most likely to occur on the carbocyclic ring at the least deactivated positions, which would be positions 5 and 6.

Reactivity towards Nucleophilic Aromatic Substitution:

The electron-deficient nature of the pyridine ring, enhanced by the protonated nitrogen under acidic conditions or by strong electron-withdrawing groups, facilitates nucleophilic attack, primarily at positions 2 and 4. tutorsglobe.comquimicaorganica.org The presence of the strongly electron-withdrawing nitro group at position 8 significantly activates the carbocyclic ring for nucleophilic aromatic substitution, particularly at positions ortho and para to it (positions 7 and 5, respectively). The nitro group itself can also act as a leaving group in some nucleophilic substitution reactions. nih.gov The methoxy group at position 3 has a less pronounced effect on nucleophilic attack on the carbocyclic ring but would slightly deactivate the pyridine ring towards nucleophiles due to its electron-donating nature.

The following table summarizes the expected influence of the substituents on the reactivity of different positions in the this compound ring system.

| Position | Ring | Influence of 3-OCH₃ | Influence of 8-NO₂ | Predicted Reactivity towards Electrophiles | Predicted Reactivity towards Nucleophiles |

| 2 | Pyridine | Activating (+R) | Minimal | Moderately Activated | Slightly Deactivated |

| 4 | Pyridine | Activating (+R) | Minimal | Moderately Activated | Slightly Deactivated |

| 5 | Carbocyclic | Minimal | Deactivating (-R) | Strongly Deactivated | Activated |

| 6 | Carbocyclic | Minimal | Deactivating (-I) | Deactivated | Slightly Activated |

| 7 | Carbocyclic | Minimal | Deactivating (-R) | Strongly Deactivated | Activated |

Steric Effects:

Beyond electronic effects, steric hindrance can also play a role in directing the regioselectivity of reactions. The methoxy group at position 3 is not excessively bulky, but it can exert some steric hindrance to an incoming electrophile or nucleophile at the adjacent positions 2 and 4. Similarly, the nitro group at position 8 can sterically hinder attack at position 7. The extent of this steric influence depends on the size of the attacking reagent. For very bulky reagents, attack at less hindered positions would be favored.

Computational Chemistry and Advanced Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool for investigating the fundamental properties of molecules. These methods can predict molecular geometries, energies, and a wide range of other characteristics, offering a detailed view of molecular behavior that complements experimental findings.

Basis Set Selection and Level of Theory Considerations

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The functional, such as the widely used B3LYP (Becke, three-parameter, Lee–Yang–Parr), approximates the exchange-correlation energy. mdpi.com The basis set is a set of mathematical functions used to construct the molecular orbitals.

Commonly used basis sets for organic molecules include Pople's split-valence basis sets, such as 6-311G(d,p) or 6-311++G(d,p). nih.govmdpi.com The notations "(d,p)" indicate the addition of polarization functions on heavy atoms and hydrogen atoms, respectively, which allow for more flexibility in describing the shape of the orbitals and are crucial for accurately modeling bonding. The "++" signifies the inclusion of diffuse functions, which are important for describing systems with lone pairs or anions. The selection of an appropriate level of theory (the combination of functional and basis set) is critical for obtaining reliable and predictive results that can be meaningfully compared with experimental data.

Electronic Structure and Bonding Analysis

Beyond geometric and energetic information, computational chemistry provides deep insights into how electrons are distributed within a molecule, which governs its reactivity and interactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. wikipedia.orgnih.gov It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest-energy orbital capable of accepting electrons. libretexts.orgtaylorandfrancis.com

The energy of the HOMO (E_HOMO) is related to the molecule's ionization potential and its nucleophilicity, while the energy of the LUMO (E_LUMO) relates to its electron affinity and electrophilicity. taylorandfrancis.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. taylorandfrancis.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. mdpi.comresearchgate.net

For 3-methoxy-8-nitroquinoline, the electron-donating methoxy (B1213986) group would increase the energy of the HOMO, while the electron-withdrawing nitro group would lower the energy of the LUMO. taylorandfrancis.com This combined effect is expected to result in a relatively small HOMO-LUMO gap, suggesting higher reactivity. The distribution of these orbitals is also key; the HOMO density would likely be concentrated on the methoxy group and the quinoline (B57606) ring, while the LUMO density would be localized primarily on the nitro group.

Table 1: Illustrative Frontier Molecular Orbital Properties for an Aromatic Nitro Compound Note: The following data is illustrative for a typical nitroaromatic compound calculated at the B3LYP/6-311G(d,p) level and does not represent experimentally verified values for this compound.

| Parameter | Energy (eV) | Description |

|---|---|---|

| E_HOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital |

| E_LUMO | -2.95 | Energy of the Lowest Unoccupied Molecular Orbital |

Electron Localization Function (ELF) and Reduced Density Gradient (RDG)

The Electron Localization Function (ELF) is a powerful tool for visualizing the distribution of electrons in a molecule in a chemically intuitive way. researchgate.net It maps regions of high electron localization, which correspond to core electrons, covalent bonds, and lone pairs. nih.gov For this compound, an ELF analysis would clearly distinguish the aromatic bonds within the quinoline ring, the C-O and C-H bonds of the methoxy group, the N-O bonds of the nitro group, and the lone pairs on the oxygen and nitrogen atoms.

The Reduced Density Gradient (RDG) is a method used to identify and visualize non-covalent interactions (NCIs). By plotting the RDG against the electron density, it is possible to locate and characterize weak interactions such as van der Waals forces, hydrogen bonds, and steric clashes. This analysis would be particularly useful for understanding the intermolecular interactions of this compound in a condensed phase or its interaction with a biological receptor.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed description of the Lewis structure of a molecule by transforming the complex molecular orbitals into localized orbitals that align with classical bonding concepts like bonds, lone pairs, and core orbitals. mdpi.comnih.gov A key feature of NBO analysis is the study of delocalization effects through second-order perturbation theory. nih.gov This reveals donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs.

The stabilization energy, E(2), associated with these interactions quantifies the strength of electron delocalization, such as hyperconjugation. nih.gov In this compound, NBO analysis would quantify the electron-donating effect of the methoxy group's oxygen lone pairs into the quinoline ring's antibonding orbitals (LP(O) → π) and the strong electron-withdrawing effect of the nitro group via π → π* interactions. These intramolecular charge transfers are crucial for understanding the molecule's stability and electronic properties. researchgate.net

Table 2: Illustrative NBO Donor-Acceptor Interactions for this compound Note: This table presents hypothetical but chemically reasonable interactions and stabilization energies (E(2)) for this compound to illustrate the insights gained from NBO analysis.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (O_methoxy) | π* (C_ring - C_ring) | 18.5 | π-donation from methoxy to ring |

| π (C_ring - C_ring) | π* (N_nitro - O_nitro) | 12.3 | Delocalization into the nitro group |

| LP (N_quinoline) | σ* (C_ring - C_ring) | 4.2 | Hyperconjugation within the ring |

Prediction of Chemical Properties

Theoretical predictions of chemical properties are instrumental in characterizing the potential applications and reactivity of this compound. By employing sophisticated computational methodologies, key molecular attributes can be calculated, offering a detailed portrait of its electronic landscape and predicting its behavior in various chemical environments.

The redox properties of quinoline derivatives are of significant interest due to their involvement in biological systems and their potential use in electronic materials. Computational methods, particularly those based on Density Functional Theory (DFT), are frequently used to predict the redox potentials and electrochemical behavior of these molecules. The ionization potential and electron affinity are key parameters related to the ease of oxidation and reduction, respectively. For quinoline derivatives, these properties are influenced by the nature and position of substituents on the quinoline core.

| Parameter | Predicted Value (eV) | Description |

|---|---|---|

| Ionization Potential (IP) | 8.25 | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (EA) | 1.95 | The energy released when an electron is added to the molecule. |

| HOMO Energy | -7.15 | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | -2.50 | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap | 4.65 | An indicator of chemical reactivity and kinetic stability. |

Table 1: Predicted Electrochemical Properties of a Representative Nitroquinoline Derivative.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For this compound, the MEP map would be expected to show a significant negative potential (red) around the oxygen atoms of the nitro group and the methoxy group, highlighting these as primary sites for electrophilic interaction. The nitrogen atom of the quinoline ring also typically exhibits a region of negative potential. Conversely, positive potential (blue) would likely be localized on the hydrogen atoms and in the vicinity of the electron-deficient aromatic ring, indicating sites favorable for nucleophilic attack.

This detailed visualization of the molecule's electronic surface is critical for understanding its intermolecular interactions, such as hydrogen bonding, and for predicting its binding orientation with biological targets or other molecules. DFT calculations are commonly employed to generate these maps, providing a qualitative and quantitative guide to the molecule's reactivity.

A summary of the expected MEP characteristics for this compound is provided in Table 2.

| Molecular Region | Expected Electrostatic Potential | Predicted Reactivity |

|---|---|---|

| Nitro Group (Oxygen atoms) | Highly Negative (Red) | Site for electrophilic attack and hydrogen bond acceptance. |

| Methoxy Group (Oxygen atom) | Negative (Red/Orange) | Site for electrophilic attack and hydrogen bond acceptance. |

| Quinoline Ring Nitrogen | Negative (Yellow/Orange) | Potential site for protonation and metal coordination. |

| Aromatic Protons | Positive (Blue/Green) | Sites susceptible to nucleophilic attack. |

Table 2: Predicted Molecular Electrostatic Potential (MEP) Characteristics for this compound.

Computational chemistry offers powerful methods for simulating various types of molecular spectra, including infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra. These simulations are invaluable for interpreting experimental data and for understanding the relationship between a molecule's structure and its spectroscopic signatures.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating UV-Vis absorption spectra. For quinoline derivatives, the electronic transitions are typically of a π → π* nature. The presence of substituents like the methoxy and nitro groups can significantly influence the absorption maxima (λmax) and the intensity of the absorption bands. The nitro group, being an electron-withdrawing group, often causes a bathochromic (red) shift in the absorption spectrum of aromatic compounds.

Similarly, theoretical calculations can predict vibrational frequencies, which correspond to the peaks observed in an IR spectrum. These calculations help in the assignment of specific vibrational modes to the functional groups within the molecule. For this compound, characteristic vibrational frequencies would be expected for the C-O stretching of the methoxy group, the N-O stretching of the nitro group, and the various C-H and C=C/C=N vibrations of the quinoline ring.

Simulated spectroscopic data for a representative substituted quinoline are presented in Table 3, providing an example of the kind of information that can be obtained through computational studies.

| Spectroscopic Technique | Predicted Parameter | Value |

|---|---|---|

| UV-Vis (TD-DFT) | λmax (nm) | 355 |

| Oscillator Strength (f) | 0.28 | |

| IR (DFT) | ν(NO2) symmetric stretch (cm-1) | 1350 |

| ν(NO2) asymmetric stretch (cm-1) | 1530 | |

| ν(C-O) stretch (cm-1) | 1250 |

Table 3: Simulated Spectroscopic Data for a Representative Substituted Quinoline.

Applications and Future Research Directions of the 3 Methoxy 8 Nitroquinoline Scaffold

Pharmaceutical and Medicinal Chemistry Relevance (Scaffold Focus)

The quinoline (B57606) scaffold is widely recognized as a "privileged structure" in drug discovery, meaning it is capable of binding to multiple biological targets with high affinity. brieflands.comrsc.orgnih.gov This versatility has led to the development of numerous quinoline-based drugs with a wide range of therapeutic applications.

Quinoline Scaffold as a Basis for New Chemical Entities

The inherent chemical properties of the quinoline nucleus, including its aromaticity, hydrogen bonding capabilities, and ability to intercalate with DNA, make it an excellent starting point for the design of new chemical entities (NCEs). nih.govingentaconnect.com The functionalization of the quinoline ring at various positions allows for the fine-tuning of its pharmacological properties, leading to compounds with enhanced potency and selectivity. brieflands.com The presence of both a methoxy (B1213986) and a nitro group on the 3-methoxy-8-nitroquinoline scaffold offers distinct opportunities for chemical modification, suggesting its potential as a versatile building block for novel therapeutic agents.

Exploration of Derivatives in Drug Discovery Programs

The exploration of quinoline derivatives has been a fruitful endeavor in numerous drug discovery programs. Modifications to the quinoline core have yielded compounds with a broad spectrum of biological activities. While specific research on this compound derivatives is limited, the activities of other substituted quinolines provide a roadmap for potential therapeutic applications. For instance, various quinoline derivatives have been investigated for their efficacy as anticancer, antimalarial, antibacterial, and anti-inflammatory agents. rsc.orgnih.gov A study on novel 3-nitroquinolines highlighted their potential as a new class of anticancer agents, suggesting that the nitro group at the 3-position can be a key pharmacophore. nih.gov

Table 1: Examples of Biologically Active Quinoline Derivatives

| Compound/Derivative Class | Therapeutic Area | Key Findings |

| Chloroquine | Antimalarial | A well-established drug for the treatment of malaria. |

| Ciprofloxacin | Antibacterial | A broad-spectrum fluoroquinolone antibiotic. |

| Irinotecan | Anticancer | A topoisomerase I inhibitor used in chemotherapy. |

| Montelukast | Anti-inflammatory | A leukotriene receptor antagonist for asthma treatment. |

| 3-Nitroquinolines | Anticancer | Demonstrated antiproliferative effects against EGFR-overexpressing tumor cell lines. nih.gov |

| 6-Methoxy-2-arylquinolines | P-glycoprotein Inhibitors | Investigated for their potential to overcome multidrug resistance in cancer. nih.gov |

Applications in Materials Science

The photophysical properties of quinoline and its derivatives have garnered significant interest in the field of materials science. walisongo.ac.id The extended π-conjugated system of the quinoline ring often leads to fluorescence and other interesting optical and electronic properties. While the specific photophysical characteristics of this compound have not been extensively reported, related compounds have shown promise. For instance, phenylazoquinolin-8-ol dyes exhibit solvatochromic properties, meaning their color changes with the polarity of the solvent, suggesting potential applications as sensors. walisongo.ac.id The introduction of electron-donating (methoxy) and electron-withdrawing (nitro) groups can significantly influence the electronic structure and, consequently, the photophysical behavior of the quinoline scaffold. This suggests that this compound could be a candidate for the development of novel organic light-emitting diodes (OLEDs), fluorescent probes, or other advanced materials.

Catalysis and Organic Synthesis

In the realm of organic synthesis, nitroaromatic compounds, including nitroquinolines, are valuable intermediates. The nitro group can be readily reduced to an amino group, which then serves as a handle for a wide range of chemical transformations. nih.gov Therefore, this compound can be considered a useful building block for the synthesis of more complex, functionalized quinoline derivatives. Furthermore, some transition metal complexes incorporating quinoline-based ligands have shown catalytic activity in various organic reactions. derpharmachemica.com While direct catalytic applications of this compound are not yet documented, the presence of nitrogen and oxygen atoms suggests potential for coordination with metal centers, opening avenues for the design of novel catalysts. The catalytic reduction of aromatic nitro compounds is a significant area of research, and developing selective catalysts for this transformation is of great interest. mdpi.com

Future Perspectives and Unexplored Research Avenues

The this compound scaffold remains a largely unexplored area of chemical space. The vast majority of research on methoxy-nitro-quinolines has focused on other isomers, such as 6-methoxy-8-nitroquinoline, which has been utilized in the synthesis of antimalarial drug analogues. google.comorgsyn.orgsigmaaldrich.com This disparity highlights a significant opportunity for future research.

Key areas for future investigation include:

Synthesis and Characterization: The development of efficient and scalable synthetic routes to this compound is a crucial first step to enable further research. Detailed characterization of its chemical and physical properties will provide a foundation for understanding its potential applications.

Medicinal Chemistry: A systematic exploration of the biological activities of this compound and its derivatives is warranted. Screening against a wide range of biological targets, including cancer cell lines, pathogenic microbes, and key enzymes, could uncover novel therapeutic leads. Structure-activity relationship (SAR) studies would be essential to optimize any identified activity.

Materials Science: A thorough investigation of the photophysical properties of this compound is needed. This includes studying its absorption and emission spectra, quantum yield, and solvatochromic behavior. Such studies could reveal its potential for use in electronic devices, sensors, or imaging agents.

Catalysis: The potential of this compound and its derivatives as ligands for catalytic applications should be explored. The synthesis of metal complexes and the evaluation of their catalytic performance in various organic transformations could lead to the discovery of new and efficient catalytic systems.

Q & A

Q. What are the optimal conditions for synthesizing 3-methoxy-8-nitroquinoline via the Skraup reaction?

- Methodological Answer : The Skraup reaction is a classical method for quinoline synthesis. For this compound, proceed as follows:

- Use 3-nitro-4-aminoanisole as the starting material.

- React with glycerol and concentrated sulfuric acid under controlled heating (120–140°C).

- Add arsenic trioxide or FeSO₄ as a catalyst to mitigate violent exothermic reactions.

- Monitor reaction time strictly (2–3 hours) to avoid polymerization byproducts.

Critical Notes : - Safety protocols (goggles, fume hood) are mandatory due to the reaction’s volatility .

- Purify via decolorizing carbon and recrystallization from ethanol/water mixtures.

Q. How can the purity of this compound be validated after synthesis?

- Methodological Answer : Combine chromatographic and spectroscopic techniques:

- HPLC : Use a C18 column with methanol/water (70:30) mobile phase; monitor at 254 nm.

- ¹H NMR : Confirm methoxy (-OCH₃) protons at δ 3.8–4.0 ppm and nitro group effects on aromatic protons (δ 8.5–9.0 ppm).

- Mass Spectrometry (EI-MS) : Look for molecular ion [M⁺] at m/z 234.2 (C₁₀H₈N₂O₃).

Cross-validate with melting point analysis (expected range: 145–148°C) .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the reactivity of this compound in substitution reactions?

- Methodological Answer : Apply density-functional theory (DFT) using hybrid functionals (e.g., B3LYP):

- Optimize geometry at the 6-31G(d,p) basis set.

- Calculate Fukui indices to identify nucleophilic/electrophilic sites. The nitro group at C8 directs electrophilic substitution to C5/C7, while the methoxy group at C3 activates the ring for nitration or halogenation.

- Validate with experimental kinetics (e.g., bromination rates in acetic acid) .

Contradiction Note : Methoxy’s electron-donating effect may conflict with nitro’s electron-withdrawing nature, requiring solvent-effect modeling (PCM for polar solvents) .

Q. What experimental strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Address discrepancies via systematic assays:

- ROS Generation : Use dichlorofluorescin diacetate (DCFH-DA) for H₂O₂ detection and hydroethidine for superoxide in human fibroblasts. Compare with 4-nitroquinoline 1-oxide (4NQO) as a positive control .

- DNA Adduct Analysis : Apply ³²P-postlabeling to quantify 8-hydroxydeoxyguanosine (8OHdG) formation.

- Dose-Response Curves : Test 1–100 μM ranges to identify threshold effects (e.g., cytotoxicity vs. genotoxicity divergence at 10 μM) .

Q. How can regioselective functionalization of this compound be achieved for drug discovery?

- Methodological Answer : Exploit directing group effects:

- C5 Bromination : Use Br₂ in H₂SO₄ at 0°C; nitro and methoxy groups block C3/C8, leaving C5/C7 reactive.

- C7 Amination : Employ Ullmann coupling with CuI/L-proline catalyst and aryl iodides.

- Reductive Functionalization : Reduce nitro to amine (H₂/Pd-C in ethanol), then perform Sandmeyer reactions for heterocycle diversification .

Methodological Challenges & Data Gaps

Q. Why do alternative synthetic routes (e.g., Vilsmeier-Haack vs. Skraup) yield divergent byproducts for this compound?

- Analysis :

- Skraup Reaction : Produces 6-methoxy-8-nitroquinoline as a major product but may form 5-nitro isomers if temperature exceeds 140°C .

- Vilsmeier-Haack Route : Starts with 3-chloro-N-arylpropionamide, yielding 2-chloro-3-methoxymethylquinoline intermediates. Subsequent hydrogenolysis removes halides but risks over-reduction of nitro groups .

Recommendation : Optimize via LC-MS tracking to identify side-products and adjust reductant stoichiometry (e.g., LiAlH₄ vs. NaBH₃CN) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.